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Cat. No.: B1348808 Get Quote

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Phenyl-1H-
imidazole-2-carbaldehyde

Abstract
5-Phenyl-1H-imidazole-2-carbaldehyde (CAS No: 56248-10-3) is a heterocyclic compound of

significant interest to the chemical and pharmaceutical sciences. The imidazole core is a

privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules.

[1] The presence of a reactive carbaldehyde function at the 2-position, combined with a phenyl

substituent at the 5-position, makes this molecule a versatile building block for the synthesis of

more complex chemical entities. This guide provides a comprehensive analysis of its molecular

structure, synthesis, spectroscopic profile, physicochemical properties, and chemical reactivity.

The content herein is synthesized from established chemical principles and available data on

analogous structures, offering field-proven insights for researchers, scientists, and drug

development professionals.

Molecular Identity and Structural Elucidation
The fundamental identity of 5-Phenyl-1H-imidazole-2-carbaldehyde is established by its

molecular formula and mass. It is crucial to address the inherent tautomerism of the N-

unsubstituted imidazole ring. The proton on the nitrogen atom can reside on either nitrogen,

leading to two equivalent tautomeric forms. This results in the interchangeability of the 4- and

5-positions. Consequently, the compound is often named interchangeably as 4-Phenyl-1H-
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imidazole-2-carbaldehyde.[2] For clarity, this guide will adhere to the 5-phenyl nomenclature

while acknowledging this tautomerism.

Property Value Reference

CAS Number 56248-10-3 [2][3]

Molecular Formula C₁₀H₈N₂O [2]

Molecular Weight 172.18 g/mol [2][4]

IUPAC Name
2-phenyl-1H-imidazole-5-

carbaldehyde
[4]

Synonyms

4-Phenyl-1H-imidazole-2-

carbaldehyde, 5-Phenyl-1H-

imidazole-2-carboxaldehyde

[2]

Synthesis and Purification Protocol
While various methods exist for the synthesis of substituted imidazoles, a common and

effective approach involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and

ammonia or an ammonia source. A representative protocol for the synthesis of a related

compound, 2,4,5-triphenylimidazole (lophine), can be adapted. For the target molecule, a

plausible and robust strategy is the reaction of a phenacyl halide with a suitable formylating

agent and an ammonia source.

Proposed Synthetic Pathway: Modified Radziszewski
Reaction
This protocol outlines a conceptual pathway. The reaction proceeds by the condensation of 2-

bromo-1-phenylethan-1-one (phenacyl bromide) with formamidine acetate, which serves as the

source for both the C2-carbon-hydrogen and the two nitrogen atoms of the imidazole ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.3wpharm.com/product/75054.html
https://www.3wpharm.com/product/75054.html
https://store.apolloscientific.co.uk/product/5-phenyl-1h-imidazole-2-carbaldehyde
https://www.3wpharm.com/product/75054.html
https://www.3wpharm.com/product/75054.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenyl-1H-imidazole-4-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Phenyl-1H-imidazole-4-carbaldehyde
https://www.3wpharm.com/product/75054.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Bromo-1-phenylethan-1-one
(Phenacyl Bromide)

Reflux in Ethanol

Formamidine Acetate

Aqueous Workup &
Purification

Cyclocondensation

5-Phenyl-1H-imidazole-2-carbaldehyde

Column Chromatography

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-Phenyl-1H-imidazole-2-carbaldehyde.

Step-by-Step Experimental Protocol
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-

phenylethan-1-one (1.0 eq) and formamidine acetate (1.5 eq).

Solvent Addition: Add absolute ethanol to the flask to achieve a starting material

concentration of approximately 0.5 M.

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the
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starting phenacyl bromide is consumed.

Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room

temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

Aqueous Workup: Redissolve the resulting residue in ethyl acetate. Wash the organic layer

sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any acid)

and then with brine.

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate in vacuo to yield the crude product.

Purification: Purify the crude residue via silica gel column chromatography. A gradient elution

system, starting with hexane and gradually increasing the polarity with ethyl acetate, is

typically effective for separating the product from impurities.

Validation: The purified fractions containing the product should be combined, concentrated,

and the resulting solid characterized by NMR, IR, and MS to confirm its identity and purity.

Spectroscopic and Structural Characterization
Comprehensive spectroscopic analysis is essential to confirm the molecular structure of the

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The

choice of solvent is critical; DMSO-d₆ is preferred as it allows for the observation of the

exchangeable N-H proton.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
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Nucleus
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment &
Rationale

¹H ~13.0 broad singlet 1H

N-H: The labile

imidazole proton,

typically broad

and downfield.

~9.7 singlet 1H

CHO: Aldehyde

proton,

deshielded by

the carbonyl

group.

~7.9 singlet 1H

H4-imidazole:

Imidazole ring

proton.

~7.4-7.6 multiplet 5H

Phenyl-H:

Aromatic protons

of the phenyl

ring.

¹³C ~185 C -

CHO: Aldehyde

carbonyl carbon,

highly

deshielded.

~145 C -

C5-imidazole:

Carbon bearing

the phenyl group.

~138 C -

C2-imidazole:

Carbon bearing

the aldehyde

group.

~125-130 CH & C -

Phenyl Carbons:

Carbons of the

phenyl ring.
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~120 CH -

C4-imidazole:

Imidazole ring

carbon.

Causality Note:The predicted chemical shifts are based on the analysis of structurally similar

compounds, such as 4-(1H-Imidazol-1-yl)benzaldehyde.[5] The electron-withdrawing nature of

the aldehyde group significantly deshields the C2 and CHO protons. The phenyl group's

electronic effects and anisotropic field will influence the shifts of the imidazole and phenyl ring

protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3200-3000 Broad
N-H stretch of the imidazole

ring

3100-3000 Medium Aromatic C-H stretch

2850 & 2750 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1680 Strong C=O stretch of the aldehyde

~1600 & ~1480 Medium-Strong
C=C and C=N stretches of the

aromatic and imidazole rings

Expertise Note:The presence of a strong absorption around 1680 cm⁻¹ is a definitive indicator

of the conjugated aldehyde carbonyl group. The broadness of the N-H stretch is characteristic

and indicative of hydrogen bonding in the solid state.[5][6]

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.

Expected Molecular Ion (M⁺): m/z = 172.18

Key Fragmentation Pathways:

Loss of a formyl radical (•CHO): [M - 29]⁺ → m/z = 143

Loss of carbon monoxide (CO): [M - 28]⁺ → m/z = 144

Crystallographic and Supramolecular Analysis
While a specific crystal structure for 5-Phenyl-1H-imidazole-2-carbaldehyde is not publicly

available, analysis of related structures like 4-(1H-Imidazol-1-yl)benzaldehyde allows for an

expert prediction of its solid-state behavior.[5] The molecule is expected to form a planar

conformation to maximize conjugation. In the crystal lattice, intermolecular hydrogen bonding is

the dominant cohesive force.

Molecule A

Molecule C

N-H

N:

N-H···N Bond 

O=C

O=C

N-H O=C
 N-H···O Bond 
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Caption: Potential intermolecular hydrogen bonding motifs in the solid state.

Two primary hydrogen bonding motifs are anticipated: a strong N-H···N bond between the N-H

donor of one molecule and the sp²-hybridized nitrogen of an adjacent molecule, and a weaker

N-H···O bond involving the aldehyde oxygen. These interactions organize the molecules into

extended chains or sheets in the crystal lattice.[5]

Physicochemical Properties
The physical properties of the compound are dictated by its molecular structure and

intermolecular forces.

Property Value / Description Rationale / Source

Physical Form
Expected to be a solid at room

temperature.

Similar imidazole derivatives

are solids.

Melting Point Data not available.

For comparison, the parent

imidazole-2-carboxaldehyde

melts at ~209 °C (with

decomposition).[7]

Solubility

Soluble in polar organic

solvents (e.g., DMSO, DMF,

Methanol). Low solubility in

water and nonpolar solvents

(e.g., hexane).

The polar imidazole and

aldehyde groups confer

solubility in polar solvents,

while the nonpolar phenyl ring

limits aqueous solubility.[1][8]

pKa

Amphoteric. The N-H proton is

weakly acidic (pKa ~14), and

the lone pair on the sp²

nitrogen is basic (pKa ~7).

General property of the

imidazole ring.[1]

Chemical Reactivity and Applications
5-Phenyl-1H-imidazole-2-carbaldehyde is a valuable synthetic intermediate due to the

reactivity of its aldehyde group and the versatile imidazole core.
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Aldehyde Reactivity: The carbaldehyde group can readily undergo a variety of

transformations:

Condensation: Reacts with primary amines to form Schiff bases (imines), which are

important ligands in coordination chemistry.[9]

Oxidation: Can be oxidized to the corresponding carboxylic acid (5-phenyl-1H-imidazole-2-

carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones

reagent.

Reduction: Can be reduced to the primary alcohol ( (5-phenyl-1H-imidazol-2-yl)methanol)

using reducing agents such as sodium borohydride.

Wittig Reaction: Reacts with phosphorus ylides to form alkenes, extending the carbon

chain.

Medicinal Chemistry Applications: The imidazole nucleus is a key component in many

pharmaceuticals. This compound serves as a starting point for synthesizing derivatives with

potential biological activities, including antifungal, anticancer, and anti-inflammatory

properties.[10][11]

Conclusion
5-Phenyl-1H-imidazole-2-carbaldehyde is a well-defined chemical entity whose

physicochemical properties are governed by the interplay of its constituent functional groups:

the aromatic phenyl ring, the amphoteric imidazole core, and the reactive aldehyde. While

some experimental data like melting point and a definitive crystal structure are not widely

published, a robust profile can be constructed from spectroscopic principles and data from

analogous compounds. Its predictable reactivity and the biological significance of its core

structure establish it as a high-value building block for researchers in synthetic chemistry and

drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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